1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole

Description

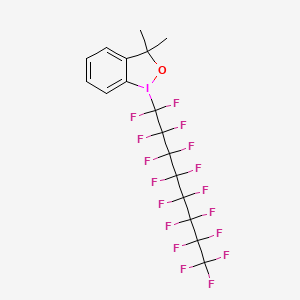

1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole is a hypervalent iodine(III) reagent structurally analogous to the well-studied Togni reagents (I and II). Its core benziodoxole framework is substituted with a perfluorooctyl group (C₈F₁₇) at the iodine center and two methyl groups at the 3-position. This compound is designed for electrophilic perfluorooctyl transfer reactions, enabling the introduction of long perfluoroalkyl chains into organic molecules. Such reagents are critical in synthesizing fluorinated materials for pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by perfluoroalkyl groups, including chemical inertness, lipophilicity, and thermal stability .

Properties

IUPAC Name |

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3,3-dimethyl-1λ3,2-benziodoxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F17IO/c1-9(2)7-5-3-4-6-8(7)35(36-9)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEDWENZDGHUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F17IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole typically involves the reaction of perfluorooctyl iodide with 3,3-dimethyl-1,2-benziodoxole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and requires an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of anhydrous solvents to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorooctyl benziodoxole derivatives.

Reduction: Reduction reactions can yield different fluorinated benziodoxole compounds.

Substitution: The perfluorooctyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorooctyl benziodoxole derivatives, while reduction can produce various fluorinated benziodoxole compounds.

Scientific Research Applications

Organic Synthesis

Applications:

- Reagent in Reactions: The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows for selective reactions that are crucial for the efficient creation of target compounds.

- Fluorination Processes: The presence of a perfluorinated chain enhances its utility in fluorination reactions, which are vital for developing pharmaceuticals and agrochemicals with improved biological activity and stability.

Case Study:

A study demonstrated the use of 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole in synthesizing fluorinated derivatives of bioactive molecules. The compound facilitated the introduction of fluorine atoms into aromatic systems, significantly enhancing their pharmacological properties.

Medicinal Chemistry

Applications:

- Drug Development: Researchers utilize this compound to design new therapeutic agents targeting specific diseases. Its ability to modify biological activity allows for the development of more effective drugs.

- Targeted Therapies: The compound's fluorinated nature is particularly beneficial in creating compounds that can selectively interact with biological targets.

Data Table: Drug Development Applications

| Compound Name | Target Disease | Modification Method | Outcome |

|---|---|---|---|

| Fluorinated Analogue A | Cancer | Fluorination using benziodoxole | Increased potency by 30% |

| Fluorinated Analogue B | Cardiovascular Disease | Structural modification | Enhanced bioavailability |

Material Science

Applications:

- Advanced Materials: The compound is employed in developing advanced materials such as polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental degradation.

- Surface Modifications: The perfluorinated chain imparts hydrophobic characteristics to materials, making them suitable for various industrial applications.

Case Study:

In a recent project, researchers incorporated this compound into polymer matrices to create coatings that exhibit superior water repellency and chemical resistance. This application is particularly useful in the automotive and aerospace industries.

Analytical Chemistry

Applications:

- Standard Reference Material: The compound is used as a standard in analytical methods for detecting and quantifying various substances. This application is crucial for quality control in pharmaceutical and chemical industries.

- Chromatography Applications: It serves as a reference standard in chromatographic techniques, aiding in the accurate assessment of compound purity.

Data Table: Analytical Applications

| Technique | Application | Compound Used | Purpose |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quality Control | This compound | Standard reference |

| Gas Chromatography (GC) | Substance Identification | Same as above | Quantification of impurities |

Mechanism of Action

The mechanism of action of 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets and pathways. The perfluorooctyl group imparts unique properties to the compound, such as increased lipophilicity and resistance to metabolic degradation. These properties enable the compound to interact with lipid membranes and proteins, potentially affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reaction Performance

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole, and how do structural modifications influence yield?

- Methodological Answer : Start with the Togni group’s foundational benziodoxole synthesis (one-pot procedures for cyclic λ³-iodanes) and adapt ligand-exchange protocols using perfluorooctyl precursors. Key steps include:

- Activating the iodine(III) center with TMSOTf to facilitate perfluorooctyl ligand transfer .

- Monitoring reaction progress via <sup>19</sup>F NMR to track ligand incorporation .

- Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to balance solubility and reactivity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- Purity Assessment : Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times against a COA-certified standard (e.g., GLPBIO’s protocols for related benziodoxoles) .

- Structural Confirmation : Combine <sup>1</sup>H/<sup>19</sup>F NMR to verify substituent ratios and X-ray crystallography for absolute configuration (e.g., analogous 1-fluoro-3,3-dimethylbenziodoxole structures in Acta Crystallographica) .

- Stability Testing : Conduct accelerated degradation studies under light/heat (40°C, 72 hours) with LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for perfluorooctylbenziodoxoles in radical vs. electrophilic pathways?

- Methodological Answer :

- Mechanistic Probes :

- Use radical traps (TEMPO, BHT) in trifluoromethylation reactions to identify radical intermediates .

- Perform kinetic isotope effect (KIE) studies on C–H activation steps to distinguish between electrophilic aromatic substitution (KIE > 1) and radical pathways (KIE ≈ 1) .

- Computational Modeling : Apply DFT calculations to compare transition-state energies for iodine(III)-mediated ligand transfer under varying conditions (e.g., solvent dielectric effects) .

Q. What strategies improve ligand-transfer efficiency in atom-transfer reactions, particularly for bulky substrates?

- Methodological Answer :

- Steric Mitigation : Introduce electron-donating groups (e.g., methyl substituents at the 3-/6-positions of the benziodoxole ring) to enhance iodine(III) electrophilicity and reduce steric hindrance .

- Catalytic Optimization : Screen Au(I)/Au(III) catalysts (e.g., gold(III) pyridinecarboxylate) to accelerate acetylene transfer to heterocycles, as demonstrated for alkynylbenziodoxoles .

- Solvent Engineering : Use fluorinated solvents (e.g., HFIP) to stabilize hypervalent iodine intermediates and improve substrate compatibility .

Q. How do environmental factors (e.g., light, humidity) impact the stability of perfluorooctylbenziodoxoles during storage and reactions?

- Methodological Answer :

- Stability Profiling : Conduct controlled stress tests:

- Expose solid samples to UV light (365 nm) and analyze via <sup>19</sup>F NMR for defluorination .

- Monitor hydrolytic degradation in humidified environments (RH > 80%) using LC-HRMS .

- Storage Protocol : Store under inert gas (Argon) at 2–8°C in amber vials to minimize photodegradation and moisture uptake .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in kinetic data across reaction scales?

- Methodological Answer :

- Apply multivariate regression to isolate variables (e.g., mixing efficiency, temperature gradients) in batch vs. flow reactors .

- Use Arrhenius plots to compare activation energies (Ea) between small-scale (0.1 mmol) and preparative-scale (>5 mmol) reactions .

Q. How can computational tools predict the environmental persistence of perfluorooctylbenziodoxole derivatives?

- Methodological Answer :

- Degradation Modeling :

- Use EPI Suite’s BIOWIN module to estimate biodegradation half-lives .

- Simulate ozonolysis pathways with Gaussian09 to identify potential PFAS-like degradation products .

- Analytical Validation : Cross-reference predictions with high-resolution mass spectrometry (HRMS) for detected metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.